molecular formula C10H15N3O2 B2484837 N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1286705-20-1

N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2484837
CAS No.: 1286705-20-1
M. Wt: 209.249
InChI Key: KTKRFLIIUCINOG-UHFFFAOYSA-N
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Description

N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrimidinyl group, and an acetamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the reaction of 4-methylpyrimidin-2-ol with isopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-methylpyrimidin-2-ol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide.

    Step 2: The intermediate product is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetate, while reduction could produce N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)ethanamide.

Scientific Research Applications

N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7(2)12-9(14)6-15-10-11-5-4-8(3)13-10/h4-5,7H,6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKRFLIIUCINOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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